![molecular formula C25H41LiN7O17P3S B019553 CID 16219499 CAS No. 103404-95-1](/img/structure/B19553.png)
CID 16219499
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Description
CID 16219499 is an artificial compound that has been studied for its potential use in laboratory experiments. This compound is a synthetic analog of the naturally occurring substance, adenosine triphosphate (ATP). This compound has been studied for its potential to increase the efficiency of certain biochemical and physiological processes in living organisms.
Scientific Research Applications
Antimicrobial Hydrogels
IB-CoA: is instrumental in the development of peptide-based antimicrobial hydrogels . These hydrogels are designed to mimic the extracellular matrix and have shown great potential in biomedical applications due to their unique bioactivity. The synergistic effect of peptides and hydrogels facilitates the controlled release of antimicrobial agents, reducing biotoxicity and protecting the active agents from degradation.
Antibiotic Resistance Combat
The compound plays a role in combating antibiotic resistance. AAC(6′)-Ib , an enzyme that confers resistance to aminoglycosides by acetylating them using acetyl-CoA, can be inhibited by certain therapies. IB-CoA could be a part of such therapies, potentially reversing resistance and restoring antibiotic efficacy .
Biochemical Research
In biochemical research, IB-CoA is used as a substrate to study the specificity and kinetics of enzymes like isobutyryl-coenzyme A mutase . This enzyme is involved in the metabolism of branched-chain amino acids, which are crucial for human health.
Metabolic Studies
IB-CoA is significant in metabolic studies, particularly in understanding the metabolism of branched-chain amino acids (BCAAs) . BCAAs play a vital role in muscle metabolism, especially during exercise, and IB-CoA is involved in their catabolic pathways.
Synthetic Biology
In synthetic biology, IB-CoA provides the starter unit for the biosynthesis of compounds like myxalamid B . This application is crucial for the production of novel bioactive molecules.
properties
InChI |
InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPHNCUNIGLUCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42LiN7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585182 |
Source
|
Record name | PUBCHEM_16219499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyryl coenzyme A lithium salt | |
CAS RN |
103404-95-1 |
Source
|
Record name | PUBCHEM_16219499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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